molecular formula C13H20N4O B11781032 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B11781032
M. Wt: 248.32 g/mol
InChI Key: MCJJFNUCZZJOJK-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of the aminopiperidine group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C13H20N4O/c1-16-12(18)10-5-2-6-11(10)15-13(16)17-7-3-4-9(14)8-17/h9H,2-8,14H2,1H3

InChI Key

MCJJFNUCZZJOJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCC2)N=C1N3CCCC(C3)N

Origin of Product

United States

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